1-tert-butyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(tert-butyl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxypropylamino group, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of tert-butyl 4-((3-methoxypropyl)amino)methyl)piperidine-1-carboxylate, which is then subjected to further reactions to introduce the sulfonylphenyl and pyrrolidinecarboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(tert-butyl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Known for its use in sunscreen products due to its ability to absorb ultraviolet light.
tert-butyl 4-((3-methoxypropyl)amino)methyl)piperidine-1-carboxylate: An intermediate in the synthesis of various organic compounds.
Uniqueness
1-(tert-butyl)-N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H29N3O5S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-tert-butyl-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O5S/c1-19(2,3)22-13-14(12-17(22)23)18(24)21-15-6-8-16(9-7-15)28(25,26)20-10-5-11-27-4/h6-9,14,20H,5,10-13H2,1-4H3,(H,21,24) |
InChI Key |
STGLZMKDJFSBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
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